Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-
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Overview
Description
Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- is a complex organic compound with significant applications in various fields. This compound is characterized by its aromatic sulfonic acid structure, which includes a diazenyl group and a nitro group, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- typically involves a multi-step process. The initial step often includes the diazotization of 4-hydroxy-2-methylaniline, followed by coupling with 4-nitroaniline. The reaction conditions usually require acidic environments, such as hydrochloric acid, and controlled temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out under stringent conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted compounds, and halogenated aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various organic compounds.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-hydroxy-: A simpler sulfonic acid derivative with fewer functional groups.
4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: Another diazenyl-substituted benzenesulfonic acid with different substituents affecting its reactivity and applications.
Uniqueness
Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. The presence of both diazenyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
38455-53-7 |
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Molecular Formula |
C19H16N4O6S |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C19H16N4O6S/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26/h2-11,20,24H,1H3,(H,27,28,29) |
InChI Key |
LMWVIMOPAMZMLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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